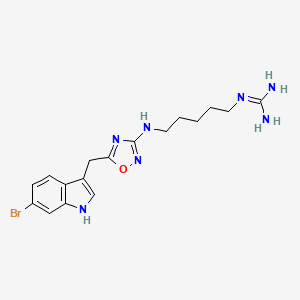
Phidianidine a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Novel CXCR4 antagonist; Selective non-cytotoxic inhibitor of DAT and potent, selective ligand and partial agonist of the µ opioid receptor; High Quality Biochemicals for Research Uses
Aplicaciones Científicas De Investigación
Antifouling Agent
Phidianidine A has been identified as a potent natural antifoulant. Laboratory studies demonstrated its ability to inhibit the settlement of barnacle cyprids (Amphibalanus improvisus) with an IC50 value as low as 0.7 μg/mL. Field trials incorporating synthetic analogues of this compound into coatings showed significant inhibition of microalgal and bacterial settlement over extended periods (up to 84 days) .
| Study | IC50 Value (μg/mL) | Duration | Outcome |
|---|---|---|---|
| Antifouling Bioassay | 0.7 | - | Effective against barnacle cyprids |
| Field Trials | - | 84 days | Significant reduction in microfouling |
Opioid Receptor Modulation
This compound exhibits selective activity at the μ-opioid receptor, showing over 100% inhibition at specific concentrations. This property suggests potential applications in pain management and opioid-related therapies . The compound's profile indicates it may act as a partial agonist, providing analgesic effects without the full spectrum of side effects associated with traditional opioids.
| Receptor | Activity (%) at 10 μM |
|---|---|
| μ-opioid | 103 |
| δ-opioid | -5 |
| κ-opioid | - |
Cytotoxicity Against Cancer Cells
Research has shown that this compound has cytotoxic effects against various cancer cell lines, including human leukemia (THP-1) and cervix carcinoma (HeLa), with IC50 values ranging from 5.1 to 12.3 μM. This highlights its potential as a lead compound in cancer therapy .
| Cell Line | IC50 Value (μM) |
|---|---|
| THP-1 (Leukemia) | 5.1 |
| HeLa (Cervical) | 11.8 |
| JB6 Cl41 (Mouse) | 12.3 |
Synthetic Analogues Development
Recent studies have focused on synthesizing analogues of this compound to enhance its bioactivity and reduce toxicity. Techniques such as Fischer Indole synthesis have been employed to modify the indole ring and introduce various substituents, aiming to optimize pharmacological properties while maintaining structural integrity .
Case Study 1: Antifouling Coatings
A synthetic analogue of this compound was incorporated into marine coatings tested in real-world environments. The results indicated a significant reduction in fouling organisms, demonstrating the practical application of this compound derivatives in marine technology .
Case Study 2: Opioid Receptor Research
Studies evaluating the binding affinity of this compound at opioid receptors revealed its potential as a therapeutic agent for pain relief with fewer side effects compared to traditional opioids. This finding is significant for developing safer analgesics .
Propiedades
Número CAS |
1301638-41-4 |
|---|---|
Fórmula molecular |
C17H22BrN7O |
Peso molecular |
420.315 |
Nombre IUPAC |
2-[5-[[5-[(6-bromo-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine |
InChI |
InChI=1S/C17H22BrN7O/c18-12-4-5-13-11(10-23-14(13)9-12)8-15-24-17(25-26-15)22-7-3-1-2-6-21-16(19)20/h4-5,9-10,23H,1-3,6-8H2,(H,22,25)(H4,19,20,21) |
Clave InChI |
SSDJERJRAHRKGJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3=NC(=NO3)NCCCCCN=C(N)N |
Sinónimos |
PHIA; N-{5-[5-(6-Bromo-1H-indol-3-ylmethyl)-[1,2,4]oxadiazol-3-ylamino]-pentyl}-guanidine TFA salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















